1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound is notable for its unique structure, which includes a chloro substituent and a cyclopropyl group. The systematic name reflects its complex structure, indicating the presence of both cyclopropyl and isopentyl groups attached to a methanesulfonamide moiety.
The compound can be synthesized through various organic chemistry methods, and its properties have been documented in chemical databases such as PubChem and ChemSpider. These databases provide detailed information on the compound's molecular structure, physical properties, and potential applications.
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide can be classified as follows:
The synthesis of 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide typically involves several steps:
The molecular structure of 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide can be represented as follows:
ClC(C(C)CC(C1CC1)S(=O)(=O)N)N
MTHIUEDEPMWVES-UHFFFAOYSA-N
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide primarily revolves around its interactions with biological systems:
Studies indicate that modifications in the structure can significantly affect potency and selectivity against various microbial strains.
Physical property data might include:
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide has potential applications in various fields:
This compound exemplifies the intricate relationship between structure and function in organic chemistry, paving the way for further research into its applications and derivatives.
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: